molecular formula C12H18Cl2N2O B1322874 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride CAS No. 41298-98-0

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

Cat. No.: B1322874
CAS No.: 41298-98-0
M. Wt: 277.19 g/mol
InChI Key: QQJAPLOTJCBGFD-UHFFFAOYSA-N
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Description

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its significant biological and pharmacological activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, such as antihistamine and antipsychotic effects.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can modulate various physiological processes, including allergic responses and neurotransmission . The pathways involved in its action include inhibition of histamine release and modulation of neurotransmitter activity.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is unique due to its specific interaction with histamine H1 receptors and its potential therapeutic applications in treating allergies and other conditions. Its structural features, such as the phenyl and piperazine moieties, contribute to its distinct pharmacological profile.

Properties

IUPAC Name

1-phenyl-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAPLOTJCBGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630362
Record name 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41298-98-0, 109608-71-1
Record name 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of N-formyl piperazine 35.5 g (310 mmol), 2-chloro-1-phenylethanone (57.6 g, 372 mmol) and anhydrous K2CO3 (64.3 g, 465 mmol) in 320 ml of acetone was treated according to general preparation 1 to give 49 g of N-phenacyl piperazine dihydrochloride, yield 57%, mp 246-8° C. (dec). M+ 204.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

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